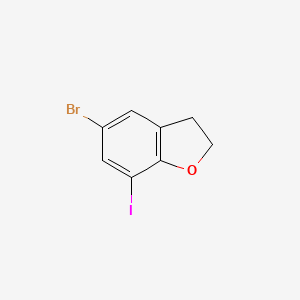

5-bromo-7-iodo-2,3-dihydro-1-benzofuran

概要

説明

5-bromo-7-iodo-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6BrIO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran typically involves the bromination and iodination of 2,3-dihydrobenzofuran. One common method includes the following steps:

Bromination: 2,3-dihydrobenzofuran is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Cross-Coupling Reactions

The iodine and bromine substituents enable sequential cross-coupling reactions due to their distinct reactivities. Iodine typically undergoes coupling first due to its higher electrophilicity.

Suzuki–Miyaura Coupling

-

Reaction : The iodide at position 7 reacts selectively with arylboronic acids under palladium catalysis.

-

Conditions : PdCl₂(dppf)·CH₂Cl₂ (5 mol%), K₃PO₄, dioxane/water (3:1), 70°C, 2–4 h .

-

Example : Coupling with phenylboronic acid yields 5-bromo-7-phenyl-2,3-dihydro-1-benzofuran (85% yield) .

| Substrate | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-7-iodo-DBHF | PhB(OH)₂ | 5-Bromo-7-phenyl-DBHF | 85 | |

| 5-Bromo-7-iodo-DBHF | 4-PyridinylB(OH)₂ | 5-Bromo-7-(4-pyridinyl)-DBHF | 50 |

Sonogashira Coupling

-

Reaction : Alkynylation at position 7 via Pd/Cu-catalyzed coupling with terminal alkynes.

-

Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C .

-

Example : Reaction with phenylacetylene produces 5-bromo-7-(phenylethynyl)-2,3-dihydro-1-benzofuran (78% yield) .

Electrophilic Substitution

The dihydrobenzofuran core directs electrophiles to the para position of the oxygen atom.

Nitration

-

Reaction : Nitration at position 4 (para to oxygen) using HNO₃/H₂SO₄.

Halogenation

-

Bromine Retention : The bromine at position 5 remains inert under mild conditions but can participate in Ullmann or Buchwald–Hartwig reactions under stronger conditions .

Functionalization of the Dihydrofuran Ring

The saturated 2,3-dihydrofuran ring undergoes selective oxidation or reduction.

Oxidation to Benzofuran

-

Reaction : Dehydrogenation using DDQ or MnO₂ converts the dihydrofuran to a benzofuran.

Reductive Opening

-

Reaction : Hydrogenolysis of the furan ring with H₂/Pd-C in ethanol.

Key Intermediate Preparation

-

Step 1 : Iodination of 5-bromo-2,3-dihydro-1-benzofuran using N-iodosuccinimide (NIS) in CH₂Cl₂ (87% yield) .

-

Step 2 : Bromination via directed ortho-metalation (LDA, −78°C) followed by quenching with Br₂ .

Stability and Reactivity Trends

科学的研究の応用

Antimicrobial Activity

Benzofuran derivatives, including 5-bromo-7-iodo-2,3-dihydro-1-benzofuran, have shown promising antimicrobial properties. Research indicates that modifications to the benzofuran structure can enhance antibacterial activity against various pathogens. For instance, specific substituents at different positions on the benzofuran ring have been linked to increased potency against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study:

A study demonstrated that benzofuran derivatives exhibited significant inhibition zones against multiple bacterial strains, with some compounds showing inhibition zones greater than 20 mm compared to standard drugs like ciprofloxacin .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 5-Bromo-7-Iodo Derivative | 23 | S. aureus |

| Another Benzofuran Derivative | 20 | E. coli |

Anticancer Properties

Research has indicated that benzofuran compounds possess anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, suggesting potential as a lead compound in cancer therapy.

Case Study:

A series of benzofuran-substituted chalcones were synthesized and tested against human breast (MCF-7) and prostate (PC-3) cancer cell lines, showing improved anticancer activity compared to their unsubstituted counterparts .

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran Chalcone | MCF-7 | 10 |

| Unsubstituted Benzofuran | MCF-7 | 25 |

Neuropharmacology

This compound has been studied for its effects on the central nervous system, particularly as a cannabinoid receptor agonist. It has shown potential in reversing neuropathic pain without affecting motor functions.

Case Study:

In animal models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment, this compound was effective in alleviating pain symptoms while maintaining normal locomotor behavior .

Structure-Activity Relationship (SAR) Studies

The SAR studies of benzofuran derivatives have been crucial in understanding how structural modifications influence biological activity. The presence of halogen substituents like bromine and iodine at specific positions on the benzofuran ring has been shown to enhance antimicrobial and anticancer activities.

Key Findings:

- Substituents at the 5 and 7 positions significantly impact the biological activity of the compound.

- Electron-withdrawing groups generally increase potency against microbial strains .

Agrochemical Applications

Benzofuran derivatives are also explored for their potential as agrochemicals due to their biological activity against plant pathogens. The unique structural features of these compounds may provide new avenues for developing effective pesticides.

Case Study:

Research into the antifungal properties of benzofuran derivatives has indicated their potential use in agricultural applications to combat fungal diseases in crops .

作用機序

The mechanism of action of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .

類似化合物との比較

Similar Compounds

5-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the iodine atom at the 7-position.

7-Iodo-2,3-dihydrobenzofuran: Similar structure but lacks the bromine atom at the 5-position.

5-Bromo-7-chloro-2,3-dihydrobenzofuran: Contains a chlorine atom instead of iodine at the 7-position.

Uniqueness

The presence of both bromine and iodine atoms in 5-bromo-7-iodo-2,3-dihydro-1-benzofuran makes it unique compared to other similar compounds. This dual halogenation can enhance its reactivity and potential for various chemical reactions, making it a valuable compound for research and industrial applications .

生物活性

5-Bromo-7-iodo-2,3-dihydro-1-benzofuran is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are vital for drug metabolism. The binding of this compound to the active sites of these enzymes can inhibit or modify their activity, leading to alterations in metabolic pathways and overall cellular environments.

| Property | Details |

|---|---|

| Molecular Weight | 284.01 g/mol |

| Solubility | Soluble in organic solvents; limited aqueous solubility |

| Chemical Structure | Contains bromine and iodine substituents on the benzofuran ring |

2. Cellular Effects

The compound significantly influences cell function by modulating cell signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the expression of genes related to oxidative stress response and apoptosis, affecting cell survival and proliferation.

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on human cancer cell lines, it was found to upregulate genes associated with apoptosis while downregulating those linked to cell cycle progression. This suggests potential applications in cancer therapy.

The molecular mechanism through which this compound exerts its effects involves several processes:

- Binding Interactions: The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades.

- Enzyme Inhibition: It may inhibit key metabolic enzymes, impacting the flux of metabolites through various pathways.

- Gene Interaction: Direct interactions with DNA or transcription factors can influence gene expression patterns .

4. Metabolic Pathways

This compound is involved in multiple metabolic pathways:

- It interacts with cytochrome P450 enzymes leading to the formation of various metabolites.

- These metabolites may exhibit distinct biological activities that contribute to the compound's overall pharmacological profile.

5. Transport and Distribution

The transport mechanisms for this compound include:

- Specific transport proteins that facilitate its movement across cell membranes.

- Binding to intracellular proteins that aid in its distribution within cellular compartments such as mitochondria and the nucleus.

6. Subcellular Localization

The localization of this compound within cells is crucial for its biological activity:

- It may localize in the endoplasmic reticulum or lysosomes, influencing protein synthesis and degradation processes.

7. Therapeutic Applications

Given its biological activity, this compound shows promise in various therapeutic domains:

Potential Applications:

- Cancer Treatment: Its ability to modulate apoptotic pathways suggests potential use as an anticancer agent.

- Antimicrobial Activity: Preliminary studies indicate it may possess antimicrobial properties against certain pathogens .

8. Conclusion

This compound represents a versatile compound with significant biological activity. Its interactions with key enzymatic systems and cellular processes highlight its potential for development into therapeutic agents across various medical fields.

特性

IUPAC Name |

5-bromo-7-iodo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFIACZVNSQDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。